molecular formula C11H12O2S B11951270 (1-Cyclopenten-1-ylsulfonyl)benzene CAS No. 64740-90-5

(1-Cyclopenten-1-ylsulfonyl)benzene

Cat. No.: B11951270
CAS No.: 64740-90-5
M. Wt: 208.28 g/mol
InChI Key: ARNVQXOIPFIQMR-UHFFFAOYSA-N
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Description

(1-Cyclopenten-1-ylsulfonyl)benzene is an organic compound with the molecular formula C11H12O2S It is characterized by a benzene ring substituted with a sulfonyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopenten-1-ylsulfonyl)benzene typically involves the reaction of cyclopentene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a sulfonyl chloride intermediate, which then reacts with cyclopentene to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopenten-1-ylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinyl or thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or thiol derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

(1-Cyclopenten-1-ylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclopenten-1-ylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopenten-1-ylsulfonyl)benzene
  • (1-Cyclohexen-1-ylsulfonyl)benzene
  • (1-Cyclopenten-1-ylsulfinyl)benzene

Uniqueness

(1-Cyclopenten-1-ylsulfonyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

(1-Cyclopenten-1-ylsulfonyl)benzene, with the CAS number 64740-90-5, is a sulfonyl compound recognized for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C11_{11}H12_{12}O2_2S, with a molecular weight of 208.28 g/mol. Below are its key chemical properties:

PropertyValue
CAS No. 64740-90-5
Molecular Formula C11_{11}H12_{12}O2_2S
Molecular Weight 208.28 g/mol
IUPAC Name cyclopenten-1-ylsulfonylbenzene
InChI Key ARNVQXOIPFIQMR-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopentene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions include:

  • Temperature: Room temperature to 50°C
  • Solvent: Dichloromethane or chloroform
  • Reaction Time: 12-24 hours

This method leads to the formation of the desired sulfonyl compound through the generation of a sulfonyl chloride intermediate.

The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various molecular targets, potentially inhibiting or activating enzymes and receptors. The specific pathways affected depend on the biological context in which the compound is utilized.

Potential Targets:

  • Enzymes: The sulfonyl group may modify enzyme activities through reversible or irreversible binding.
  • Receptors: Interactions with cellular receptors could lead to downstream signaling effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Study 2: Anticancer Effects

A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways indicative of apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-cyclopenten-1-ylsulfonyl)benzene, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via sulfonylation of cyclopentene derivatives. A common approach involves reacting cyclopentenylmagnesium bromide with benzenesulfonyl chloride under anhydrous conditions. Key intermediates (e.g., cyclopentenyl thioethers) are purified via column chromatography and characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the sulfonyl group.
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks.
  • Elemental analysis for purity validation .

Table 1: Common Reagents and Conditions for Sulfonylation

ReagentSolventTemperatureYield (%)
Benzenesulfonyl chlorideTHF0°C → RT65–75
Cyclopentenyl GrignardDiethyl etherReflux70–80

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction with dichloromethane/water to remove polar byproducts.
  • Recrystallization using ethanol/water mixtures (1:3 v/v) to isolate high-purity crystals.
  • Preparative HPLC (C18 column, acetonitrile/water gradient) for resolving stereoisomers, if applicable.
    Ensure residual solvents are quantified via GC-MS, adhering to ICH guidelines for impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the sulfonyl group in this compound under nucleophilic conditions?

Methodological Answer: Discrepancies in reactivity (e.g., sulfonyl vs. cyclopentenyl group participation) may arise from solvent polarity or counterion effects. To address this:

  • Conduct kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
  • Apply DFT calculations (B3LYP/6-311+G**) to compare transition-state energies for competing pathways.
  • Validate hypotheses with in-situ IR spectroscopy to track intermediate formation .

Q. What experimental strategies elucidate the electronic effects of the cyclopentenyl group on the benzene ring’s aromaticity?

Methodological Answer:

  • Perform UV-Vis spectroscopy to measure bathochromic shifts in π→π* transitions, indicating electron-withdrawing/donating effects.
  • Compare Hammett substituent constants (σ) derived from reaction rates of sulfonamide derivatives.
  • Use X-ray crystallography to analyze bond-length alternation in the benzene ring, correlating with resonance stabilization .

Table 2: Electronic Parameters of Substituents

Substituentσ (Hammett)λ_max (nm)
-SO₂-C₅H₇ (cyclopentenyl)+0.81265
-SO₂Ph+0.93270

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

Methodological Answer:

  • Acidic conditions (HCl, 1M): Hydrolysis of the sulfonyl group generates benzenesulfonic acid and cyclopentenol. Monitor via TLC (silica gel, ethyl acetate eluent).
  • Basic conditions (NaOH, 1M): Elimination reactions dominate, yielding cyclopentadiene and benzenesulfinate. Characterize products using GC-MS and ion chromatography .

Q. What role does this compound play in catalytic systems, and how can its efficacy be optimized?

Methodological Answer: The compound acts as a Lewis acid catalyst in Diels-Alder reactions. To enhance activity:

  • Modify the cyclopentenyl group with electron-withdrawing substituents (e.g., -NO₂) to increase electrophilicity.
  • Use kinetic isotope effect (KIE) studies to probe rate-determining steps.
  • Optimize reaction conditions via Design of Experiments (DoE) to balance temperature, solvent, and catalyst loading .

Properties

CAS No.

64740-90-5

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

cyclopenten-1-ylsulfonylbenzene

InChI

InChI=1S/C11H12O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2

InChI Key

ARNVQXOIPFIQMR-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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